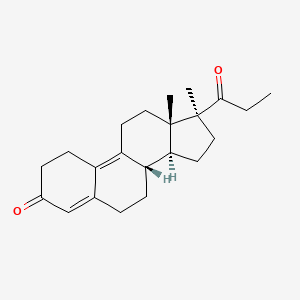
Promegestone
Descripción general
Descripción
Se utiliza principalmente en la terapia hormonal de reemplazo en la menopausia y el tratamiento de trastornos ginecológicos . La promegestona es un agonista potente del receptor de progesterona y se ha utilizado ampliamente en la investigación científica como radioligando del receptor de progesterona .
Aplicaciones Científicas De Investigación
Promegestone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry.
Biology: Employed in the study of progesterone receptor signaling and its effects on cellular processes.
Industry: Utilized in the development of hormone replacement therapies and contraceptives.
Mecanismo De Acción
La promegestona ejerce sus efectos uniéndose al receptor de progesterona, un receptor nuclear que regula la expresión génica. Al unirse, la promegestona activa el receptor, lo que lleva a la transcripción de genes diana implicados en varios procesos fisiológicos. Esta activación promueve la relajación miometrial durante el embarazo e inhibe el parto prematuro mediado por la inflamación sistémica . El principal metabolito activo de la promegestona es la trimegestona, que también contribuye a sus efectos biológicos .
Safety and Hazards
Direcciones Futuras
Promegestone, a selective progesterone receptor modulator, has been studied for its potential to delay term labor and prevent preterm labor in mice . It was found to completely suppress term parturition and systemic bacterial-endotoxin-induced preterm birth in mice . This suggests that such selective progesterone receptor modulators may represent a potential therapeutic approach to the prevention of preterm labor in women at high risk of preterm birth .
Análisis Bioquímico
Biochemical Properties
Promegestone is a progestin, meaning it is an agonist of the progesterone receptor . This means it binds to and activates the progesterone receptor, mimicking the effects of the natural hormone progesterone . It interacts with albumin, a protein that carries various substances through the blood .
Cellular Effects
This compound has several effects on cells. It promotes myometrial relaxation during pregnancy . It also has an anti-edema effect in animal models of traumatic brain injury, decreasing lesion volume or increasing remaining tissue .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a progestin . As an agonist of the progesterone receptor, it binds to this receptor and activates it . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to delay term parturition and prevent systemic inflammation-mediated preterm birth in mice . It was found to block uterine contractions and significantly inhibit systemic inflammation-induced myometrial cytokines .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. For example, in a study on mice, this compound was administered at a dosage of 0.2 mg/dam and was found to prevent term labor and maintain pregnancy post-term .
Metabolic Pathways
This compound is metabolized in the liver through hydroxylation . The medication is largely a prodrug of trimegestone .
Transport and Distribution
This compound is taken orally and is distributed throughout the body, where it can exert its effects . It binds to albumin, which can carry it through the bloodstream to various tissues .
Subcellular Localization
As a progestin, it is known to bind to and activate the progesterone receptor, which is typically located in the cell nucleus . This suggests that this compound likely localizes to the nucleus after entering a cell.
Métodos De Preparación
La promegestona se sintetiza a través de una serie de reacciones químicas a partir de un precursor esteroide adecuado. . La producción industrial de promegestona generalmente implica el uso de técnicas avanzadas de síntesis orgánica para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
La promegestona sufre diversas reacciones químicas, entre ellas:
Oxidación: La promegestona se puede oxidar para formar metabolitos hidroxilados.
Reducción: Las reacciones de reducción pueden convertir la promegestona en sus derivados alcohólicos correspondientes.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones son derivados hidroxilados y reducidos de promegestona .
4. Aplicaciones en la investigación científica
La promegestona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto de referencia en el estudio de la química de los esteroides.
Biología: Se emplea en el estudio de la señalización del receptor de progesterona y sus efectos sobre los procesos celulares.
Industria: Se utiliza en el desarrollo de terapias de reemplazo hormonal y anticonceptivos.
Comparación Con Compuestos Similares
La promegestona es similar a otros progestágenos sintéticos como la trimegestona, el acetato de nomegestrol y la mifepristona. tiene propiedades únicas que la distinguen de estos compuestos:
Trimegestona: La promegestona es en gran medida un profármaco de la trimegestona, lo que significa que se convierte en trimegestona en el cuerpo.
Acetato de nomegestrol: A diferencia del acetato de nomegestrol, la promegestona tiene un doble enlace entre los carbonos 9 y 10 y un grupo metilo en el carbono 17.
Las características estructurales únicas de la promegestona y su función como profármaco de la trimegestona contribuyen a su perfil farmacológico distinto.
Propiedades
IUPAC Name |
(8S,13S,14S,17S)-13,17-dimethyl-17-propanoyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-4-20(24)22(3)12-10-19-18-7-5-14-13-15(23)6-8-16(14)17(18)9-11-21(19,22)2/h13,18-19H,4-12H2,1-3H3/t18-,19+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFCYTLOTYIJMR-XMGTWHOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036510 | |
| Record name | Promegestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34184-77-5 | |
| Record name | Promegestone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34184-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Promegestone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034184775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Promegestone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13602 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Promegestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17alpha-methyl-17-propionylestra-4,9-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROMEGESTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XE0V2SQYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



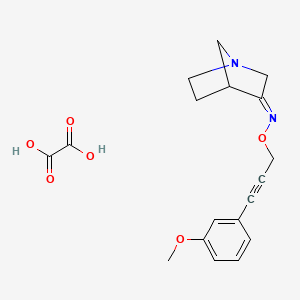
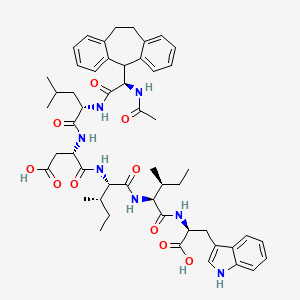
![6,11-Dihydro[1]benzothiopyrano[4,3-b]indole](/img/structure/B1679109.png)
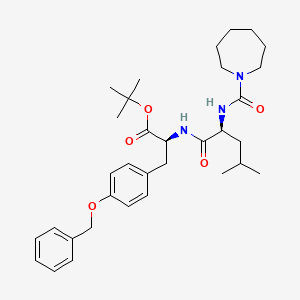
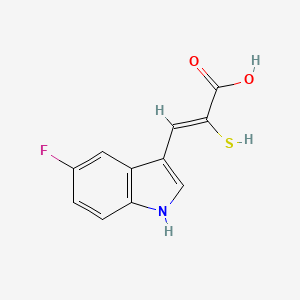
![tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1679114.png)
![sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate](/img/structure/B1679115.png)

![1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea](/img/structure/B1679120.png)
![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)

![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)

